molecular formula C11H9FN2 B1388542 2-(2-Fluorophenyl)pyridin-3-amine CAS No. 1214351-77-5

2-(2-Fluorophenyl)pyridin-3-amine

Cat. No. B1388542
M. Wt: 188.2 g/mol
InChI Key: VJTULPHNSNOHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of 2-(2-Fluorophenyl)pyridin-3-amine involves several steps. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields . Another method involves the use of a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .


Molecular Structure Analysis

The molecular structure of 2-(2-Fluorophenyl)pyridin-3-amine consists of a pyridine ring linked to a benzene ring through a CC or CN bond . The molecular weight of this compound is 188.2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Fluorophenyl)pyridin-3-amine include a boiling point of 373.6±32.0 °C, a density of 1.218±0.06 g/cm3, and a pKa of 7.67±0.50 .

Scientific Research Applications

  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences .
    • Application : Indole derivatives, which may share some structural similarities with your compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : The methods of application or experimental procedures vary widely depending on the specific biological activity being investigated. Typically, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
    • Results : The results also vary depending on the specific biological activity. For example, certain indole derivatives have shown inhibitory activity against influenza A .
  • Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may share some structural similarities with your compound, are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
    • Methods : The methods of application or experimental procedures would depend on the specific use case. For crop protection, these compounds would typically be applied as a pesticide. In the pharmaceutical industry, they would be formulated into drugs .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Future Directions

Future research could focus on the synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method could potentially be used to synthesize 2-(2-Fluorophenyl)pyridin-3-amine and other similar compounds.

properties

IUPAC Name

2-(2-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-5-2-1-4-8(9)11-10(13)6-3-7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTULPHNSNOHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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